molecular formula C9H12N2O3 B3276821 2-(4-Nitrobenzylamino)ethanol CAS No. 64834-64-6

2-(4-Nitrobenzylamino)ethanol

Cat. No. B3276821
Key on ui cas rn: 64834-64-6
M. Wt: 196.2 g/mol
InChI Key: OXRGWCYTZJGQTP-UHFFFAOYSA-N
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Patent
US09266864B2

Procedure details

A solution of ethanolamine (10.05 mL, 166.6 mmol), DIPEA (5.08 mL, 29.2 mmol) and 4-nitrobenzyl bromide (6.00 g, 27.8 mmol) in DCM (50 mL) was stirred at room temperature for 4 hours. The volatiles were removed in vacuo and the resulting residue partitioned between water and EtOAc. The aqueous phase was separated and extracted with EtOAc (3×30 mL). The combined organic fractions were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give the title compound A68 as a light yellow solid (3.34 g, 61%); 1H NMR (300 MHz, d6-DMSO) δ 8.18 (d, J=8.7 Hz, 2H), 7.62 (d, J=8.7 Hz, 2H), 4.49 (t, J=5.4 Hz, 1H), 3.84 (s, 2H), 3.47 (q, J=5.6 Hz, 2H), 2.56 (t, J=5.8 Hz, 2H), 2.28 (s, 1H).
Quantity
10.05 mL
Type
reactant
Reaction Step One
Name
Quantity
5.08 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].CCN(C(C)C)C(C)C.[N+:14]([C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Br)=[CH:19][CH:18]=1)([O-:16])=[O:15]>C(Cl)Cl>[N+:14]([C:17]1[CH:24]=[CH:23][C:20]([CH2:21][NH:4][CH2:3][CH2:1][OH:2])=[CH:19][CH:18]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
10.05 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
5.08 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue partitioned between water and EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CNCCO)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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